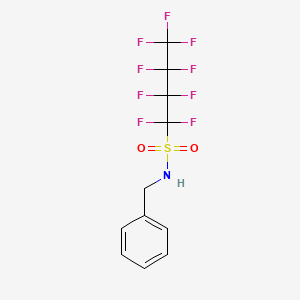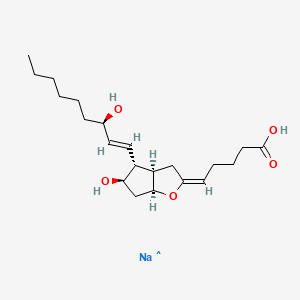
Epoprostenol 15-R-epimer Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epoprostenol 15-R-epimer Sodium Salt is a synthetic analog of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. It is primarily used in the treatment of pulmonary arterial hypertension and other cardiovascular conditions. This compound is known for its ability to relax blood vessels and prevent blood clots, making it a valuable therapeutic agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Epoprostenol 15-R-epimer Sodium Salt involves several steps, starting from prostaglandin endoperoxidesThe reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment for the precise control of temperature, pressure, and reaction time. The final product is often formulated as a lyophilized powder for intravenous administration .
Analyse Chemischer Reaktionen
Types of Reactions
Epoprostenol 15-R-epimer Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the epoxy group or other functional groups.
Substitution: Substitution reactions can occur at specific positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various metabolites that retain some of the biological activity of the parent compound. These metabolites can have different pharmacokinetic and pharmacodynamic properties .
Wissenschaftliche Forschungsanwendungen
Epoprostenol 15-R-epimer Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of prostacyclin analogs.
Biology: Investigated for its effects on cellular signaling pathways and vascular biology.
Medicine: Extensively studied for its therapeutic potential in treating pulmonary arterial hypertension, heart failure, and other cardiovascular diseases.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems .
Wirkmechanismus
The mechanism of action of Epoprostenol 15-R-epimer Sodium Salt involves the activation of prostacyclin receptors on the surface of endothelial cells and platelets. This activation leads to the production of cyclic adenosine monophosphate (cAMP), which in turn causes vasodilation and inhibition of platelet aggregation. The compound also reduces thrombogenesis and platelet clumping in the lungs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prostacyclin (PGI2): The natural form of the compound, with similar vasodilatory and anti-platelet properties.
Iloprost: A synthetic analog with a longer half-life and similar therapeutic effects.
Treprostinil: Another synthetic analog with improved stability and ease of administration
Uniqueness
Epoprostenol 15-R-epimer Sodium Salt is unique due to its specific stereochemistry, which enhances its biological activity and stability. This makes it a preferred choice for certain therapeutic applications where rapid onset and potent effects are required .
Eigenschaften
Molekularformel |
C21H34NaO5 |
|---|---|
Molekulargewicht |
389.5 g/mol |
InChI |
InChI=1S/C21H34O5.Na/c1-2-3-4-5-8-15(22)11-12-17-18-13-16(9-6-7-10-21(24)25)26-20(18)14-19(17)23;/h9,11-12,15,17-20,22-23H,2-8,10,13-14H2,1H3,(H,24,25);/b12-11+,16-9+;/t15-,17-,18-,19-,20+;/m1./s1 |
InChI-Schlüssel |
VMEONVJNZVYKLB-XMMBJHEHSA-N |
Isomerische SMILES |
CCCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/O2)O)O.[Na] |
Kanonische SMILES |
CCCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B13413054.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B13413057.png)

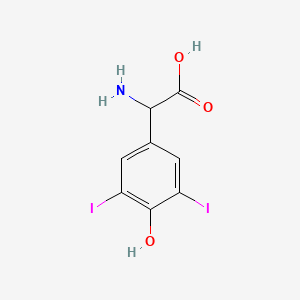
![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
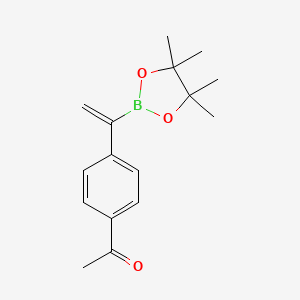
![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)
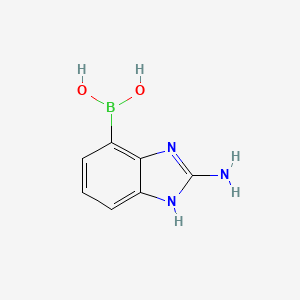

![[(4R,9R)-4-diphenylphosphanyloxyspiro[4.4]nonan-9-yl]oxy-diphenylphosphane](/img/structure/B13413108.png)
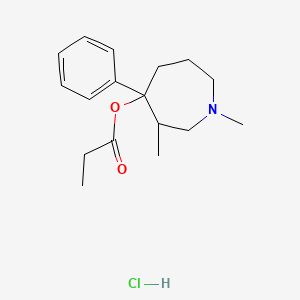

![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)
